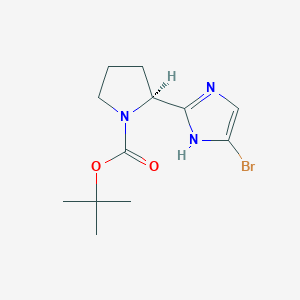
2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol
Overview
Description
Chemical Reactions Analysis
The specific chemical reactions involving “2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol” are not detailed in the available resources. Trichloro compounds, in general, can participate in various chemical reactions, depending on their specific structures and the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol” such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties are not explicitly mentioned in the available resources .Scientific Research Applications
Catalytic Applications
- Ethylene Oligomerization Catalysts: Pyrazolyl complexes, similar in structure to the queried compound, have been synthesized and evaluated as catalysts for ethylene oligomerization. Particularly, nickel complexes demonstrated high activities, producing significant amounts of butenes and hexenes (Ainooson et al., 2011).
Synthetic Chemistry
- Solvent-Free Synthesis of Pyrazoles: A solvent-free approach for synthesizing 1,3,5-trisubstituted pyrazoles, which are structurally related to the compound , was developed. This method shows potential for eco-friendlier chemical synthesis (van Wyk et al., 2012).
Coordination Chemistry
- Coordination Compounds with Metals: Studies on the coordination behavior and binding properties of compounds structurally similar to the queried chemical with metals like Cu(II), Zn(II), Cd(II), and Pb(II) have been conducted. These findings have implications for understanding the metal-binding properties of related compounds (Njoroge et al., 2013).
Hydrogenation Catalysts
- Transfer Hydrogenation of Ketones: Complexes involving pyrazolyl compounds were used as catalysts for the transfer hydrogenation of ketones. These studies highlight the catalytic potential of pyrazolyl-based compounds in organic synthesis (Magubane et al., 2017).
Molecular Structure Analysis
- Structural Characterization: Research on similar pyrazolyl compounds includes detailed molecular structure analysis using techniques like X-ray crystallography, providing insights into the structural properties of these compounds (Channar et al., 2019).
properties
IUPAC Name |
2,2,2-trichloro-1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Cl3N2O/c1-4-14-6(3)7(5(2)13-14)8(15)9(10,11)12/h8,15H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJYXYXMANYCIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(C(Cl)(Cl)Cl)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine](/img/structure/B1396304.png)
![2-[2-(6-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1396305.png)
![tert-butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]carbamate](/img/structure/B1396307.png)
![[3-(4-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1396309.png)

![5-[(Acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B1396312.png)
![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide](/img/structure/B1396313.png)


![(2-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethyl)amine hydrochloride](/img/structure/B1396319.png)

